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Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and
reversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in the gastric acid
secretion pathway.[1][2][3] This mechanism of action offers a rapid and sustained suppression
of gastric acid, positioning Keverprazan as a promising therapeutic agent for acid-related
disorders such as duodenal ulcers and erosive esophagitis.[4][5] This technical guide provides
an in-depth overview of the core in vitro and in vivo models utilized in the preclinical research
and development of Keverprazan, presenting key quantitative data, detailed experimental
protocols, and visual representations of experimental workflows and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various preclinical and
clinical studies of Keverprazan and its comparators.
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Parameter Value Model System

In Vitro Efficacy

H+/K+-ATPase Inhibition

<100 nM Enzymatic Assay
(IC50)
hERG Potassium Channel ] )
o 18.69 uM Electrophysiological Assay
Inhibition (IC50)
Pharmacokinetics (Human, 20
mg single dose)
Tmax 1.25-1.75h Healthy Chinese Subjects
t1/2 6.00-7.17 h Healthy Chinese Subjects
Pharmacodynamics (Human,
20 mg single dose)
Intragastric pH >5 Holding- ] )
80.2% + 8.8% Healthy Chinese Subjects

Time Ratio (24h)

Table 1. Key Quantitative Data for Keverprazan

Signaling Pathway of Keverprazan

Keverprazan, as a P-CAB, directly competes with potassium ions (K+) on the luminal side of
the gastric H+/K+-ATPase in parietal cells. This reversible inhibition prevents the
conformational change required for proton translocation into the gastric lumen, thereby
reducing gastric acid secretion.
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Mechanism of Action of Keverprazan.

In Vitro Models
H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory activity of Keverprazan on its molecular target, the

proton pump.
Experimental Protocol (Adapted from Vonoprazan Assay):[6][7][8][9]

e Preparation of H+/K+-ATPase Vesicles:
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o Isolate gastric microsomes containing H+/K+-ATPase from rabbit or hog gastric mucosa
through a series of differential centrifugations.

o Resuspend the final vesicle pellet in a suitable buffer (e.g., sucrose/Tris buffer) and store
at -80°C.

o ATPase Activity Measurement:

o The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by the
amount of inorganic phosphate (Pi) released.

o Prepare a reaction mixture containing Tris-HCI buffer (pH 7.4), MgClI2, KCI, and the
isolated H+/K+-ATPase vesicles.

o Add varying concentrations of Keverprazan or a vehicle control to the reaction mixture
and pre-incubate.

o Initiate the reaction by adding ATP.

o After a defined incubation period at 37°C, stop the reaction (e.g., by adding a quenching
solution).

o Measure the amount of released Pi using a colorimetric method (e.g., malachite green
assay).

» Data Analysis:

o Calculate the percentage of inhibition of H+/K+-ATPase activity for each Keverprazan
concentration compared to the vehicle control.

o Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-
response curve.

Prepare H+/K+-ATPase Prepare Reaction Mixture Add Keverprazan . Measure Inorganic Calculate % Inhibition
— — — —» Pre — — — — — —
@ Vesicles (Buffer, MgCI2, KCI, Vesicles) (Varying Concentrations) EpclDS(E R DRSS EonlRe=cton Phosphate (Pi) and IC50
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H+/K+-ATPase Inhibition Assay Workflow.

Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of orally administered
drugs.[10][11][12][13][14]

Experimental Protocol:
e Cell Culture:

o Culture Caco-2 cells (a human colon adenocarcinoma cell line) in a suitable medium (e.g.,
DMEM with FBS and non-essential amino acids).

o Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28
days to form a confluent monolayer with tight junctions, mimicking the intestinal epithelial
barrier.

e Monolayer Integrity Assessment:

o Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell
monolayer.

o Optionally, assess the permeability of a low-permeability marker (e.g., lucifer yellow or
mannitol) to confirm the tightness of the junctions.

e Permeability Assay:

o Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution
with HEPES).

o Add Keverprazan (at a defined concentration) to the apical (A) or basolateral (B) side of
the monolayer.

o At various time points, collect samples from the receiver compartment (B or A,
respectively).

o Analyze the concentration of Keverprazan in the samples using a suitable analytical
method (e.g., LC-MS/MS).
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o Data Analysis:

o Calculate the apparent permeability coefficient (Papp) using the following formula: Papp
(cm/s) = (dQ/dt) / (A * CO) where dQ/dt is the rate of drug appearance in the receiver
compartment, A is the surface area of the membrane, and CO is the initial drug
concentration in the donor compartment.

o Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
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Caco-2 Permeability Assay Workflow.

In Vivo Models
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Histamine-Induced Gastric Acid Secretion in Rats

This model is used to evaluate the efficacy of anti-secretory agents in a stimulated state.[1][15]
[16][17][18]

Experimental Protocol:

e Animal Preparation:

o

Use male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.

[¢]

Anesthetize the rats (e.g., with urethane or a ketamine/xylazine cocktail).

[¢]

Perform a tracheotomy to ensure a clear airway.

[e]

Cannulate the esophagus and the pylorus.
e Gastric Perfusion:

o Continuously perfuse the stomach with saline through the esophageal cannula and collect
the perfusate from the pyloric cannula.

o Allow for a stabilization period to achieve a basal acid secretion rate.
e Drug Administration and Stimulation:
o Administer Keverprazan or vehicle control (e.g., intravenously or intraduodenally).

o After a set period, induce gastric acid secretion by continuous intravenous infusion of
histamine.

o Sample Collection and Analysis:

[¢]

Collect the gastric perfusate at regular intervals.

[¢]

Determine the acid concentration in the perfusate by titration with NaOH to a pH of 7.0.

[e]

Calculate the total acid output.
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o Data Analysis:

o Compare the acid output in the Keverprazan-treated group to the vehicle control group to
determine the percentage of inhibition.

Prepare Anesthetized Rat Gastric Perfusion Stabilize Basal Administer Keverprazan Induce Secretion Titrate for Acid Calculate Acid Output
®_> (Tracheotomy, Cannulation) with Saline Acid Secretion or Vehicle with Histamine Collect Gastric Perfusate Concentration and % Inhibition
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Histamine-Induced Gastric Acid Secretion Model Workflow.

Shay Rat Model (Pylorus Ligation)

This model is a widely used method to assess both the anti-secretory and anti-ulcerogenic
properties of a compound.[19][20][21][22][23]

Experimental Protocol:
e Animal Preparation:
o Use male Wistar rats, fasted for 24-48 hours with free access to water.
o Anesthetize the rats lightly with ether or isoflurane.
e Surgical Procedure:
o Make a small midline abdominal incision to expose the stomach.
o Ligate the pylorus with a silk suture, being careful not to obstruct blood vessels.
o Close the abdominal incision.
e Drug Administration:

o Administer Keverprazan or vehicle control, typically orally or subcutaneously, either
before or immediately after the pylorus ligation.
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e Post-Operative Period:
o Deprive the rats of food and water for a set period (e.g., 4-19 hours).

o Sample Collection and Ulcer Scoring:

o

Euthanize the rats and collect the gastric contents.

Measure the volume of the gastric juice and determine its pH and total acidity by titration.

[e]

o

Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.

Score the severity of the ulcers based on their number and size.

[¢]

o Data Analysis:

o Compare the gastric secretion parameters (volume, pH, acidity) and ulcer index between
the Keverprazan-treated and control groups.

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b15591018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fast Rats
(24-48 hours)

.

Pylorus Ligation
under Anesthesia

l

Administer Keverprazan
or Vehicle

.

Post-Operative Period
(No Food/Water)

'

Euthanize and Collect
Gastric Contents

oo

Analyze Gastric Secretion _
(Volume, pH, Acidity) Score Gastric Ulcers

Voo

Compare Treatment Groups

.
o

Click to download full resolution via product page

Shay Rat Model Workflow.
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Conclusion

The in vitro and in vivo models described in this guide are fundamental for the preclinical
evaluation of Keverprazan and other P-CABs. The H+/K+-ATPase inhibition assay provides a
direct measure of target engagement, while the Caco-2 permeability assay offers insights into
oral bioavailability. The histamine-induced and Shay rat models are crucial for assessing the in
vivo efficacy of Keverprazan in suppressing gastric acid secretion and protecting against ulcer
formation. Together, these models provide a robust framework for characterizing the
pharmacological profile of Keverprazan and supporting its clinical development for the
treatment of acid-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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